Ethenamine, N,N-bis[(trimethylsilyl)oxy]-
Overview
Description
Ethenamine, N,N-bis[(trimethylsilyl)oxy]- is an organosilicon compound with the molecular formula C8H21NO2Si2 and a molecular weight of 219.43 g/mol . This compound is characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . These properties make Ethenamine, N,N-bis[(trimethylsilyl)oxy]- a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenamine, N,N-bis[(trimethylsilyl)oxy]- can be synthesized through the reaction of N,N-bis(trimethylsilyl)amines with aldehydes or ketones in the presence of trimethylsilyl trifluoromethanesulfonate . This reaction yields Schiff bases in high yields and can be performed in situ .
Industrial Production Methods
While specific industrial production methods for Ethenamine, N,N-bis[(trimethylsilyl)oxy]- are not widely documented, the general approach involves the use of trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
Chemical Reactions Analysis
Types of Reactions
Ethenamine, N,N-bis[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving Ethenamine, N,N-bis[(trimethylsilyl)oxy]- include trimethylsilyl trifluoromethanesulfonate, which acts as a catalyst in the formation of Schiff bases . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from reactions involving Ethenamine, N,N-bis[(trimethylsilyl)oxy]- are Schiff bases, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Ethenamine, N,N-bis[(trimethylsilyl)oxy]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethenamine, N,N-bis[(trimethylsilyl)oxy]- involves the formation of Schiff bases through the reaction of the ethenamine moiety with aldehydes or ketones . The trimethylsilyl groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used as a trimethylsilylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Another trimethylsilylating agent with similar applications.
Uniqueness
Ethenamine, N,N-bis[(trimethylsilyl)oxy]- is unique due to its dual functionality, combining the reactivity of the ethenamine moiety with the stability and inertness of the trimethylsilyl groups . This combination makes it a versatile compound in both synthetic and analytical chemistry.
Properties
IUPAC Name |
N,N-bis(trimethylsilyloxy)ethenamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO2Si2/c1-8-9(10-12(2,3)4)11-13(5,6)7/h8H,1H2,2-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTQMGOJALZYTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)ON(C=C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454688 | |
Record name | Ethenamine, N,N-bis[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102588-18-1 | |
Record name | Ethenamine, N,N-bis[(trimethylsilyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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